

# GLPG1837: A CFTR Potentiator for Gating Mutations - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG1837 |           |
| Cat. No.:            | B607657  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. Gating mutations (Class III) are a specific class of CFTR mutations where the CFTR protein is present at the cell surface but fails to open and close effectively, leading to a significant reduction in ion transport. **GLPG1837** is a novel, potent, and orally bioavailable CFTR potentiator developed to address the underlying defect in CF patients with gating mutations. This technical guide provides an in-depth overview of **GLPG1837**, including its mechanism of action, preclinical and clinical efficacy data, and detailed experimental protocols for its evaluation.

# Introduction to CFTR Gating Mutations and the Role of Potentiators

The CFTR protein is an ATP-binding cassette (ABC) transporter that functions as a cAMP-activated and ATP-gated anion channel. Its activity is crucial for maintaining ion and water homeostasis across epithelial surfaces. CFTR mutations are categorized into different classes based on their impact on protein synthesis, trafficking, and function. Class III mutations, also known as gating mutations, result in a CFTR protein that is correctly trafficked to the apical membrane of epithelial cells but has a severely reduced open probability (Po). This "gating"



defect means the channel remains predominantly in a closed state, preventing the normal flow of chloride and bicarbonate ions.

CFTR potentiators are a class of small molecules designed to overcome this gating defect. They act by binding to the CFTR protein and increasing the likelihood of the channel being in an open conformation, thereby augmenting anion transport.

### **GLPG1837**: Mechanism of Action

**GLPG1837** is a CFTR potentiator that has been shown to be effective in preclinical and clinical studies for individuals with specific gating mutations.[1] Its mechanism of action is understood to be through allosteric modulation of the CFTR protein.

**GLPG1837** exhibits state-dependent binding, meaning it has a higher affinity for the open state of the CFTR channel compared to the closed state. This preferential binding stabilizes the open conformation, leading to a prolonged channel open time and an increased overall open probability. Research suggests that **GLPG1837** and another well-known potentiator, ivacaftor, may share a common binding site or mechanism of action.

# Signaling Pathway of CFTR Activation and Potentiation by GLPG1837

The following diagram illustrates the signaling pathway leading to CFTR activation and the mechanism of action of **GLPG1837**.





Click to download full resolution via product page

CFTR Activation and **GLPG1837** Potentiation

# **Efficacy of GLPG1837 on Gating Mutations**

**GLPG1837** has demonstrated significant efficacy in restoring the function of various CFTR gating mutations.

## **Preclinical Data**

In vitro studies using Fischer rat thyroid (FRT) cells expressing different human CFTR mutations have been instrumental in characterizing the potency and efficacy of **GLPG1837**.



| Mutation | Cell Line | Assay                | Paramete<br>r                  | GLPG183<br>7 Value | Ivacaftor<br>(VX-770)<br>Value | Referenc<br>e |
|----------|-----------|----------------------|--------------------------------|--------------------|--------------------------------|---------------|
| G551D    | FRT       | YFP-halide<br>influx | EC50                           | 181 nM             | -                              | [2]           |
| G551D    | FRT       | Ussing<br>Chamber    | % of WT<br>CFTR<br>function    | >100%              | ~25%                           | [3]           |
| G178R    | FRT       | YFP-halide<br>influx | % Efficacy<br>vs.<br>Ivacaftor | 158%               | 100%                           | [3]           |
| S549N    | FRT       | YFP-halide<br>influx | % Efficacy<br>vs.<br>Ivacaftor | 143%               | 100%                           | [3]           |
| R117H    | FRT       | YFP-halide<br>influx | % Efficacy<br>vs.<br>Ivacaftor | 119%               | 100%                           | [3]           |

## **Clinical Data: The SAPHIRA 1 Trial**

The SAPHIRA 1 study was a Phase 2a, open-label, single-arm trial designed to evaluate the safety, tolerability, and efficacy of **GLPG1837** in adult CF patients with at least one G551D mutation.



| Parameter                     | Baseline<br>(Post-<br>Ivacaftor<br>Washout) | GLPG1837<br>125 mg BID<br>(Week 1) | GLPG1837<br>250 mg BID<br>(Week 2) | GLPG1837<br>500 mg BID<br>(Weeks 3 &<br>4)     | Reference |
|-------------------------------|---------------------------------------------|------------------------------------|------------------------------------|------------------------------------------------|-----------|
| Sweat<br>Chloride<br>(mmol/L) | 97.7                                        | -                                  | -                                  | 68.7                                           | [4]       |
| ppFEV1 (%)                    | 68.5                                        | -                                  | -                                  | 73.1<br>(returned to<br>pre-washout<br>levels) | [4]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of CFTR potentiator activity. The following sections provide comprehensive protocols for key in vitro assays.

# **Patch-Clamp Electrophysiology**

This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.





Click to download full resolution via product page

#### Patch-Clamp Experimental Workflow

- Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293)
  cells are transiently transfected with the desired CFTR mutant construct. Cells are typically
  incubated at a lower temperature (e.g., 27°C) for 24-48 hours post-transfection to enhance
  protein expression and trafficking to the cell surface.
- Solutions:



- Pipette Solution (Extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2,
   5 mM CaCl2, 10 mM HEPES, pH 7.4.
- Bath Solution (Intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.4.
- Activating Solution: Bath solution supplemented with 1 mM MgATP and the catalytic subunit of protein kinase A (PKA, 75 U/mL).
- Test Compound Solution: Activating solution containing the desired concentration of GLPG1837.

#### Recording:

- Borosilicate glass pipettes are pulled to a resistance of 3-5 M $\Omega$ .
- Inside-out patches are excised from transfected cells.
- The membrane potential is held at a constant voltage (e.g., -50 mV).
- Data is acquired using an appropriate patch-clamp amplifier and software.

#### Data Analysis:

- The channel open probability (Po) is calculated as the total open time divided by the total recording time.
- Open and closed time histograms are generated to determine the mean open and closed times.

## **Ussing Chamber Assay**

This assay measures ion transport across a polarized epithelial monolayer.





Click to download full resolution via product page

**Ussing Chamber Experimental Workflow** 

 Cell Culture: FRT cells stably expressing the CFTR mutation of interest or primary human bronchial epithelial cells are seeded on permeable supports and cultured until a confluent



monolayer with high transepithelial resistance is formed.

#### Solutions:

- Krebs-Bicarbonate Ringer (KBR) Solution: 117 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4,
   1.2 mM KH2PO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM D-glucose, gassed with 95%
   O2/5% CO2 to maintain pH 7.4.
- Measurement of Short-Circuit Current (Isc):
  - The cell monolayer is mounted in the Ussing chamber and bathed in KBR solution on both the apical and basolateral sides.
  - The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is recorded.
  - The following compounds are added sequentially:
    - Amiloride (100 μM, apical) to block the epithelial sodium channel (ENaC).
    - Forskolin (10 μM, apical and basolateral) to activate CFTR.
    - GLPG1837 (at various concentrations, apical) to potentiate CFTR activity.
    - A specific CFTR inhibitor (e.g., CFTRinh-172, 10 μM, apical) to confirm that the measured current is CFTR-dependent.
- Data Analysis: The change in Isc in response to each compound is measured and used to quantify CFTR activity.

# Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.





Click to download full resolution via product page

#### Forskolin-Induced Swelling Assay Workflow

- Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and maintained in appropriate culture medium.
- Assay Setup:
  - Organoids are mechanically dissociated and seeded in a basement membrane matrix (e.g., Matrigel) in a 96-well plate.
  - The organoids are allowed to recover and form 3D structures for 24-48 hours.
- Drug Treatment and Imaging:



- Organoids are pre-incubated with GLPG1837 at various concentrations for a specified period (e.g., 1-24 hours).
- $\circ$  Forskolin (5  $\mu$ M) is added to the culture medium to activate CFTR.
- Brightfield or fluorescence (if using a viability dye like Calcein AM) images of the organoids are captured at regular intervals (e.g., every 15 minutes) for a duration of 1-2 hours using an automated microscope.
- Data Analysis:
  - Image analysis software is used to measure the cross-sectional area of the organoids at each time point.
  - The increase in organoid area over time is calculated and plotted to determine the rate and extent of swelling. The area under the curve (AUC) is often used as a quantitative measure of CFTR function.

## Conclusion

**GLPG1837** is a potent CFTR potentiator that effectively restores the function of CFTR channels with gating mutations. Preclinical and clinical data demonstrate its ability to increase chloride transport and improve clinical outcomes in CF patients with these specific mutations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of CFTR modulators, ultimately aiming to provide therapeutic benefit to a broader population of individuals with Cystic Fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rupress.org [rupress.org]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo PMC [pmc.ncbi.nlm.nih.gov]



- 3. rupress.org [rupress.org]
- 4. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GLPG1837: A CFTR Potentiator for Gating Mutations -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#glpg1837-as-a-cftr-potentiator-for-gating-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com